molecular formula C18H15BrN4O3S B2355885 2-[(2-bromophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione CAS No. 901735-85-1

2-[(2-bromophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

Cat. No.: B2355885
CAS No.: 901735-85-1
M. Wt: 447.31
InChI Key: SYRSWGKLEFOOKP-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[1,5-c]quinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:

  • 8,9-Dimethoxy substituents: These groups enhance electron density and influence solubility and receptor binding .
  • 5-Thione moiety: The sulfur atom at position 5 increases polarity and may improve antimicrobial and antitumor activity compared to oxygen analogs .

Properties

IUPAC Name

2-[(2-bromophenoxy)methyl]-8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O3S/c1-24-14-7-10-12(8-15(14)25-2)20-18(27)23-17(10)21-16(22-23)9-26-13-6-4-3-5-11(13)19/h3-8H,9H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQKUGIAOXOHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3N=C(NN3C(=S)N=C2C=C1OC)COC4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-bromophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromophenol with formaldehyde to form 2-(2-bromophenoxy)methanol. This intermediate is then reacted with 8,9-dimethoxy-1,2,4-triazolo[1,5-c]quinazoline-5-thione under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-bromophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of triazoloquinazolines, which are recognized for their diverse biological activities. The structural features include:

  • Bromophenoxy group : Enhances lipophilicity and biological activity.
  • Dimethoxy substituents : May contribute to improved pharmacokinetic properties.
  • Thione functionality : Known for its role in biological activity modulation.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinazolinones have shown effectiveness against various bacterial strains. The introduction of bromine and methoxy groups is believed to enhance this activity:

  • Case Study : A study demonstrated that certain quinazolinone derivatives exhibited high inhibition rates against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine was crucial for enhancing antimicrobial potency .

Antitumor Activity

Compounds with triazole and quinazoline frameworks have been investigated for their antitumor potential. The mechanism often involves the inhibition of DNA synthesis or interference with cell cycle progression:

  • Case Study : A related triazoloquinazoline was shown to inhibit tumor growth in vitro by inducing apoptosis in cancer cells. This suggests that 2-[(2-bromophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione may also possess similar antitumor properties .

Anti-inflammatory Properties

The anti-inflammatory effects of quinazoline derivatives have been documented extensively. These compounds may inhibit key enzymes involved in inflammatory pathways:

  • Case Study : Research on related compounds showed significant inhibition of cyclooxygenase (COX) enzymes, indicating potential use in treating inflammatory diseases .

Data Tables

Below are summarized findings from various studies regarding the biological activities and synthesis of related compounds.

Activity TypeCompound TypeObserved EffectReference
AntimicrobialQuinazolinone DerivativesHigh inhibition against bacteria
AntitumorTriazoloquinazolinesInduced apoptosis in cancer cells
Anti-inflammatoryQuinazoline DerivativesInhibition of COX enzymes

Mechanism of Action

The mechanism of action of 2-[(2-bromophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of [1,2,4]triazolo[1,5-c]quinazoline derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Name / ID Substituents Key Features Biological Activity
Target Compound 8,9-dimethoxy; 2-[(2-bromophenoxy)methyl]; 5-thione Enhanced lipophilicity (bromophenoxy), electron-rich core (dimethoxy) Likely broad-spectrum activity (inferred from analogs)
2-Benzyl[1,2,4]triazolo[1,5-c]quinazoline 2-benzyl; no methoxy; 5-thione Simple alkyl side chain; moderate hydrophobicity Moderate antitumor activity (NCI panel)
2-(1H-Indol-3-ylmethyl) derivative 2-(indolylmethyl); no methoxy; 5-thione Bulky heteroaromatic substituent; potential π-π interactions Higher antitumor activity than benzyl analogs
8,9-Dimethoxy-2-methyl analog 8,9-dimethoxy; 2-methyl; 5-thione Compact methyl group; high crystallinity Antimicrobial activity (not quantified)
Potassium 2-(furan-2-yl)thiolate 2-furyl; potassium thiolate; no methoxy Ionic form enhances solubility; furan improves metabolic stability Effective against methicillin-resistant S. aureus (MIC 12.5 µg/ml)
5-Aminobiphenyl derivatives 5-aminobiphenyl; 2-ethyl; variable methoxy Extended conjugation; fluorescence properties Primarily studied for photophysical applications (e.g., fluorophores)
Key Observations:
  • Bromophenoxy Side Chain: This group likely improves antimicrobial potency over simpler alkyl/aryl substituents (e.g., benzyl or methyl) due to halogen-mediated interactions .
  • Thione vs. Thiolate : The neutral thione form in the target compound may offer better membrane permeability than ionic thiolates, though the latter show superior activity against resistant strains .
Antimicrobial Activity:
  • The target compound’s sulfur atom and bromophenoxy group align with active analogs like potassium 2-(furan-2-yl)thiolate, which exhibit MIC values of 12.5 µg/ml against S. aureus .
  • Dimethoxy-substituted derivatives (e.g., 8,9-dimethoxy-2-methyl) show broader antifungal activity against Candida albicans and Aspergillus niger compared to non-methoxy analogs .
Antitumor Activity:
  • Bulky substituents (e.g., indolylmethyl) correlate with improved antitumor efficacy. The target compound’s bromophenoxy group may mimic this effect via steric hindrance and hydrophobic interactions .
  • Compounds with electron-withdrawing groups (e.g., nitro in 5-nitrophenyl derivatives) often show higher cytotoxicity, suggesting the bromine atom in the target compound could play a similar role .

Biological Activity

The compound 2-[(2-bromophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and its mechanisms of action.

Chemical Structure and Properties

The compound features a triazole ring fused to a quinazoline scaffold, which is known for its pharmacological properties. The presence of the bromophenoxy and dimethoxy substituents enhances its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the cytotoxic effects of quinazoline derivatives against various cancer cell lines. For instance:

  • Cytotoxicity : The compound exhibited significant cytotoxicity against HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines. The IC50 values were reported as 6.29 µM for HepG2 and 2.44 µM for HCT-116, indicating potent activity against these cancer types .
  • Mechanism of Action : The anticancer activity is attributed to the ability of the compound to intercalate into DNA and inhibit topoisomerase II (Topo II), an enzyme critical for DNA replication and repair. The binding affinity of this compound to DNA was found to be higher than some previously studied derivatives .

Comparative Studies

Table 1 summarizes the cytotoxic activities of various quinazoline derivatives including the target compound.

Compound IDCell LineIC50 (µM)Mechanism of Action
16HepG26.29DNA intercalation
16HCT-1162.44Topo II inhibition
VIIaHepG23.91DNA intercalation
VIIaHCT-1162.62Topo II inhibition

Note: VIIa represents a previously studied derivative for comparison.

Structure-Activity Relationship (SAR)

The substitution patterns on the quinazoline scaffold significantly influence biological activity:

  • Bromophenoxy Group : Enhances hydrophobic interactions with cellular membranes.
  • Dimethoxy Substituents : Increase lipophilicity, facilitating cellular uptake.

Research indicates that modifications to the triazole ring can lead to enhanced cytotoxicity due to improved binding interactions with target proteins involved in cell proliferation .

Study 1: Antitumor Activity

A study demonstrated that derivatives of triazoloquinazolines showed strong antitumor activity in vitro against various cancer cell lines. The presence of specific functional groups such as isothiocyanates was found to enhance their antitumor effects significantly .

Study 2: Mechanistic Insights

Another investigation revealed that compounds similar to our target molecule exhibited dual mechanisms: they not only inhibited Topo II but also induced apoptosis in cancer cells through reactive oxygen species (ROS) generation . This dual action highlights the potential of these compounds as effective chemotherapeutic agents.

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